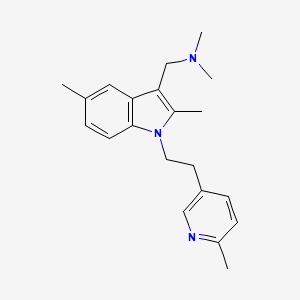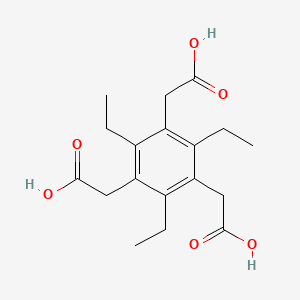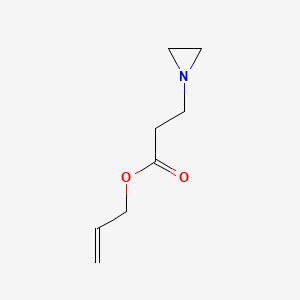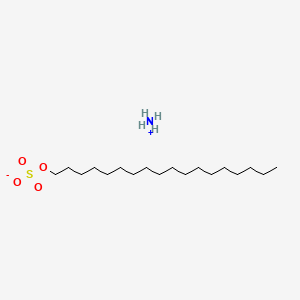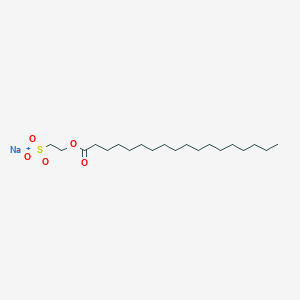
Octadecanoic acid, 2-sulfoethyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-sulfonatoethyl hydrogen stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfonatoethyl hydrogen stearate involves large-scale sulfonation reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-sulfonatoethyl hydrogen stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted stearates .
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-sulfonatoethyl hydrogen stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: In industrial applications, sodium 2-sulfonatoethyl hydrogen stearate is used in the formulation of detergents, emulsifiers, and dispersants .
Mecanismo De Acción
The mechanism of action of sodium 2-sulfonatoethyl hydrogen stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and solubilize hydrophobic substances. This property is utilized in various applications, including drug delivery and emulsification .
Comparación Con Compuestos Similares
Sodium stearate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium dodecylbenzenesulfonate: A surfactant with a benzene ring in its structure.
Uniqueness: Sodium 2-sulfonatoethyl hydrogen stearate is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
29703-73-9 |
|---|---|
Fórmula molecular |
C20H39NaO5S |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
sodium;2-octadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
LEEHDJJMXGSXDH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


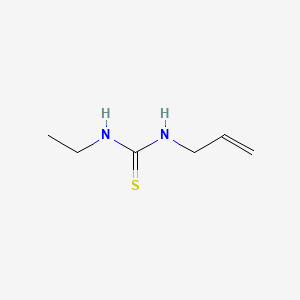
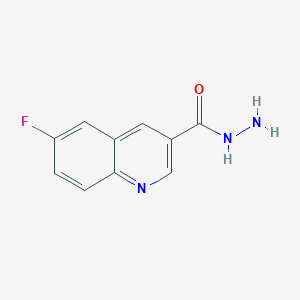
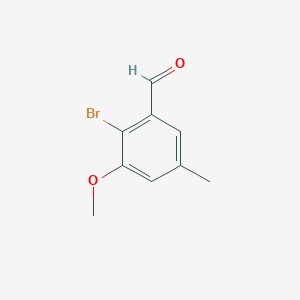
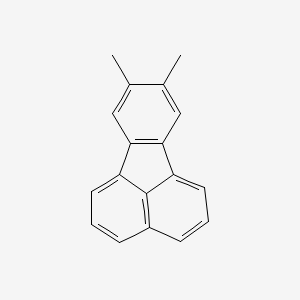
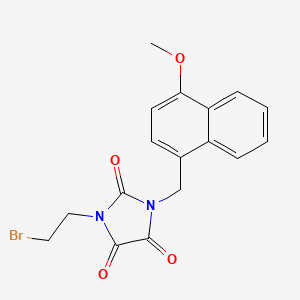
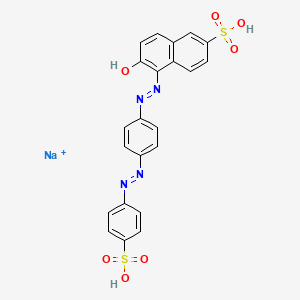


![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
